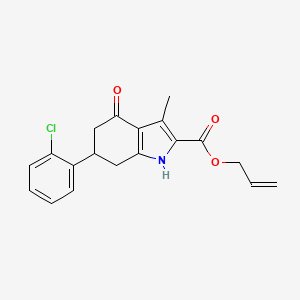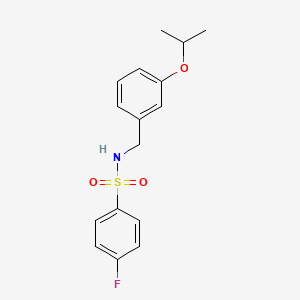![molecular formula C14H21ClN2O2 B4625966 2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-2-methylpropanamide CAS No. 92320-57-5](/img/structure/B4625966.png)
2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-2-methylpropanamide
説明
This compound belongs to a class of chemicals that include functionalities such as chlorophenoxy groups, dimethylaminoethyl groups, and propanamide moieties. Compounds with these functionalities often exhibit significant biological activity and are subjects of research in medicinal chemistry for their potential therapeutic properties.
Synthesis Analysis
The synthesis of compounds similar to "2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-2-methylpropanamide" often involves multi-step chemical reactions, starting from basic building blocks like chlorophenols, amines, and carboxylic acids or their derivatives. Techniques such as nucleophilic substitution, amide bond formation, and alkylation are commonly employed (Dovlatyan et al., 1985).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography, NMR spectroscopy, and molecular modeling. These analyses reveal the compound's conformation, bond lengths, angles, and potential for intermolecular interactions, critical for understanding its reactivity and biological activity (Demir et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving "2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-2-methylpropanamide" and its analogs can include transformations such as hydrolysis, reduction, and reactions with nucleophiles or electrophiles, depending on the functional groups present. These reactions can modify the compound's structure to enhance its desired properties or to synthesize derivatives with varied biological activities (Walsh et al., 1990).
科学的研究の応用
Polymerization and Material Science
In the realm of polymerization, chiral diaminophenoxy proligands and their zinc ethyl complexes have been developed to explore the reactivity with alcohols, leading to potential applications in creating atactic poly(lactic acid) via ring-opening polymerization of lactide (Guillaume Labourdette et al., 2009). This demonstrates the compound's potential in contributing to biodegradable polymer synthesis.
Catalysis and Synthesis
Research has extended into the synthesis and reactivity of compounds containing the dimethylaminoethyl group, indicating their versatility in chemical synthesis and potential catalytic applications. For instance, 2-(Dimethylamino)ethyl methacrylate (DMA) has been used in the creation of novel cationic diblock copolymers through selective quaternization, showcasing reversible pH-, salt-, and temperature-induced micellization in aqueous media, indicating its use in creating responsive materials (V. Bütün et al., 2001).
Biocompatible Materials
In the development of nonaromatic biocompatible macromolecular luminogens, derivatives including the dimethylaminoethyl group have been synthesized for sensitive detections and exclusions of metal ions, highlighting their importance in environmental monitoring and biotechnology applications (Arnab Dutta et al., 2020).
Synthetic Chemistry
The compound's structural analogues have been explored for creating extended oxazoles, illustrating the compound's utility in synthetic organic chemistry for developing novel molecular scaffolds with potential pharmacological applications (Pravin Patil & F. Luzzio, 2016).
Electrochromic Materials
Studies on electroactive aromatic polyamides incorporating dimethylaminotriphenylamine units highlight the potential of similar compounds in electronic and optoelectronic applications, such as in the development of electrochromic devices (S. Hsiao et al., 2008).
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-14(2,13(18)16-9-10-17(3)4)19-12-7-5-11(15)6-8-12/h5-8H,9-10H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVANZOOUNMRET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCN(C)C)OC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238965 | |
| Record name | Propionamide, 2-(p-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propionamide, 2-(p-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-2-methyl- | |
CAS RN |
92320-57-5 | |
| Record name | Propionamide, 2-(p-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092320575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionamide, 2-(p-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-methoxyphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4625886.png)
![N-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4625887.png)


![N-[2-(3-chlorophenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4625912.png)
![N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625914.png)
![N-ethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4625919.png)
![3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B4625922.png)
![N-(2-isopropyl-6-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4625926.png)


![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B4625945.png)
![N-[3-(methylthio)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide](/img/structure/B4625947.png)
![2-[(4-iodobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B4625963.png)